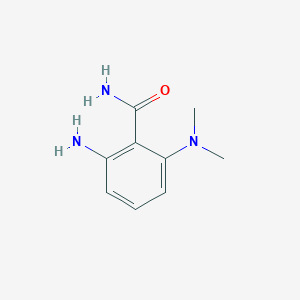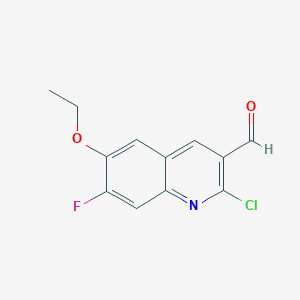
beta-D-Ribofuranoside, 4-nitrophenyl, 2,3,5-tribenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrophenyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside: is a synthetic organic compound that belongs to the class of ribofuranosides It is characterized by the presence of a p-nitrophenyl group and three benzoyl groups attached to the ribofuranoside moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Ribofuranoside, 4-nitrophenyl, 2,3,5-tribenzoate typically involves the protection of the hydroxyl groups of ribofuranose with benzoyl groups, followed by the introduction of the p-nitrophenyl group. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine to achieve the benzoylation. The final step involves the coupling of the protected ribofuranoside with p-nitrophenol under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: p-Nitrophenyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the benzoyl protecting groups, yielding the free ribofuranoside.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The p-nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Free ribofuranoside.
Reduction: p-Aminophenyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: p-Nitrophenyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside is used as a building block in the synthesis of more complex molecules, particularly in the field of nucleoside chemistry .
Industry: In the industrial sector, beta-D-Ribofuranoside, 4-nitrophenyl, 2,3,5-tribenzoate is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mécanisme D'action
The mechanism of action of beta-D-Ribofuranoside, 4-nitrophenyl, 2,3,5-tribenzoate involves its interaction with specific molecular targets, such as enzymes that recognize ribofuranoside substrates. The compound can act as an inhibitor or substrate, depending on the enzyme and the context of the reaction. The p-nitrophenyl group can be cleaved by enzymatic action, releasing p-nitrophenol, which can be quantitatively measured to assess enzyme activity .
Comparaison Avec Des Composés Similaires
- p-Nitrophenyl-beta-D-ribofuranoside
- 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide
- p-Nitrophenyl-alpha-D-ribofuranoside
Comparison: p-Nitrophenyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside is unique due to the presence of both the p-nitrophenyl group and the benzoyl protecting groups. This combination provides distinct chemical properties, such as increased stability and specific reactivity, making it valuable in synthetic chemistry and enzymatic studies.
Propriétés
Formule moléculaire |
C32H25NO10 |
|---|---|
Poids moléculaire |
583.5 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S)-3,4-dibenzoyloxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H25NO10/c34-29(21-10-4-1-5-11-21)39-20-26-27(42-30(35)22-12-6-2-7-13-22)28(43-31(36)23-14-8-3-9-15-23)32(41-26)40-25-18-16-24(17-19-25)33(37)38/h1-19,26-28,32H,20H2/t26-,27-,28-,32-/m1/s1 |
Clé InChI |
QNXRQZWUODRKJY-RBUURGHLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-4-chloro-6-(2,3-difluorophenylamino)-[1,3,5]triazine](/img/structure/B8384184.png)









